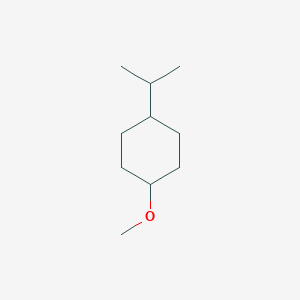
1-Methoxy-4-(propan-2-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(propan-2-yl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a methoxy group (-OCH3) and a propan-2-yl group (isopropyl group) attached to a cyclohexane ring. Cycloalkanes, including this compound, are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms .
Métodos De Preparación
The synthesis of 1-Methoxy-4-(propan-2-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 4-hydroxycyclohexanone, the compound can be methylated using methanol in the presence of an acid catalyst to introduce the methoxy group. Subsequently, the isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
1-Methoxy-4-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-(propan-2-yl)cyclohexanone.
Reduction: The compound can be reduced to form 1-methoxy-4-(propan-2-yl)cyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Aplicaciones Científicas De Investigación
1-Methoxy-4-(propan-2-yl)cyclohexane has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(propan-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anti-inflammatory effects could be due to its interaction with inflammatory mediators, reducing the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
1-Methoxy-4-(propan-2-yl)cyclohexane can be compared with similar compounds such as:
Cyclohexane: Lacks the methoxy and isopropyl groups, making it less reactive.
1-Methoxy-2-propanol: Contains a methoxy group and a propanol group, differing in structure and reactivity.
1-Methyl-4-(propan-2-yl)cyclohexane: Similar structure but lacks the methoxy group, affecting its chemical properties.
Propiedades
Número CAS |
112548-32-0 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
1-methoxy-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O/c1-8(2)9-4-6-10(11-3)7-5-9/h8-10H,4-7H2,1-3H3 |
Clave InChI |
VYOMKQBPPSPKOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















